molecular formula C8H7BrO2 B1266419 4-Bromo-3-methylbenzoic acid CAS No. 7697-28-1

4-Bromo-3-methylbenzoic acid

Cat. No.: B1266419
CAS No.: 7697-28-1
M. Wt: 215.04 g/mol
InChI Key: KWVXDZLVCISXIB-UHFFFAOYSA-N
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Description

4-Bromo-3-methylbenzoic acid is an organic compound with the molecular formula C8H7BrO2. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the fourth position and a methyl group at the third position. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-3-methylbenzoic acid can be synthesized through the hydrolysis of 4-bromo-3-methylbenzonitrile . The reaction involves the conversion of the nitrile group to a carboxylic acid group under acidic or basic conditions.

Industrial Production Methods: In an industrial setting, this compound is typically produced by bromination of 3-methylbenzoic acid. The process involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or benzoyl peroxide .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminium hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Esterification: Typically involves the use of alcohols and acid catalysts like sulfuric acid.

    Reduction: Lithium aluminium hydride in anhydrous ether is commonly used.

Major Products:

    Substitution Reactions: Products depend on the nucleophile used, such as 4-amino-3-methylbenzoic acid when using ammonia.

    Esterification: Esters like methyl 4-bromo-3-methylbenzoate.

    Reduction: 4-Bromo-3-methylbenzyl alcohol.

Scientific Research Applications

4-Bromo-3-methylbenzoic acid is utilized in various fields of scientific research:

Comparison with Similar Compounds

  • 4-Bromo-2-methylbenzoic acid
  • 3-Bromo-4-methylbenzoic acid
  • 4-Bromo-3-chlorobenzoic acid

Comparison: 4-Bromo-3-methylbenzoic acid is unique due to the specific positioning of the bromine and methyl groups on the benzene ring. This positioning affects its chemical reactivity and physical properties. For instance, compared to 4-Bromo-2-methylbenzoic acid, the 3-methyl substitution in this compound results in different steric and electronic effects, influencing its reactivity in substitution and reduction reactions .

Properties

IUPAC Name

4-bromo-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVXDZLVCISXIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20227752
Record name 4-Bromo-3-methylbenzoic acid
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Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7697-28-1
Record name 4-Bromo-3-methylbenzoic acid
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Record name 4-Bromo-3-methylbenzoic acid
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Record name 4-Bromo-3-methylbenzoic acid
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Record name 4-bromo-3-methylbenzoic acid
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Record name 4-Bromo-3-methylbenzoic acid
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Synthesis routes and methods I

Procedure details

A suspension of compound of Example 1a (73 g, 0.483 mol) in water (411 mL) and 47% HBr (486 mL) was stirred at 25° C. for 1 h and then the reaction mixture was cooled to −2° C. A solution of sodium nitrate (32 g, 0.463 mol) in water (100 mL) was added to the reaction mixture over a period of 15 min, maintaining the temperature at −1° C. to −2° C. The reaction mixture was stirred at −1° C. to −2° C. for 1.5 h. The reaction mixture was added slowly to a suspension of copper(I)bromide (73 g, 0.508 mol) in water (73 mL) and aqueous HBr (73 mL). The reaction mixture was stirred at 25° C. for 1 h and then digested at 70° C. for 1 h. The solid was filtered, washed with water till the pH of the filtrate was 7 and dried to obtain the title compound. Yield: 94 g (90%); 1H NMR (DMSO-d6, 300 MHz): δ 2.37 (s, 3H, CH3), 7.64 (m, 2H, Ar), 7.87 (s, 1H, Ar); MS: m/e (ES−) 214 (M−1).
Quantity
73 g
Type
reactant
Reaction Step One
Name
Quantity
486 mL
Type
reactant
Reaction Step One
Name
Quantity
411 mL
Type
solvent
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
73 mL
Type
reactant
Reaction Step Three
Name
Quantity
73 mL
Type
solvent
Reaction Step Three
Name
copper(I)bromide
Quantity
73 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of methyl-4-bromo-3-methylbenzoate (400 mg) in 2N NaOH aqueous solution (3 mL) and THF (5 mL) was stirred at room temperature for 16 h. The mixture was washed with Et2O. The aqueous layer was acidified with 4N HCl aqueous solution, extracted with EtOAc. The organic extracts were dried over Na2SO4, filtered and concentrated under reduced pressure to give 4-bromo-3-methyl-benzoic acid as white powder: MS (m/z) 215 (M+1); 1H NMR (CD3OD, 400 MHz) δ 7.95 (s, 1H), 7.76 (d, 1H), 7.64 (d, 1H), 2.47 (s, 3H).
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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